molecular formula C19H20N6O2 B2903363 N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212119-91-9

N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2903363
CAS RN: 1212119-91-9
M. Wt: 364.409
InChI Key: OVFQWIJLQXAHAB-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are biologically important and have been synthesized for potential antiviral and antimicrobial activities .

Scientific Research Applications

N−(2−methoxyphenyl)−5−methyl−7−(pyridin-3-yl)−4,5,6,7−tetrahydro−[1,2,4]triazolo[1,5−a]pyrimidine−6−carboxamide N-(2-\text{methoxyphenyl})-5-\text{methyl}-7-(\text{pyridin-3-yl})-4,5,6,7-\text{tetrahydro}-[1,2,4]\text{triazolo}[1,5-a]\text{pyrimidine}-6-\text{carboxamide} N−(2−methoxyphenyl)−5−methyl−7−(pyridin-3-yl)−4,5,6,7−tetrahydro−[1,2,4]triazolo[1,5−a]pyrimidine−6−carboxamide

, is a triazole derivative. Triazoles are a class of heterocyclic compounds that have shown a wide range of pharmacological activities due to their ability to bind with various enzymes and receptors in biological systems . Below, I will outline six unique scientific research applications of this compound, each in a detailed section.

Antifungal Applications

Triazole derivatives like the compound have been extensively used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the accumulation of toxic methylated sterol intermediates and cell death .

Anticancer Potential

The structural similarity of triazoles to purines makes them good candidates for anticancer research. They can interfere with various signaling pathways and inhibit enzymes that are overexpressed in cancer cells, such as kinases. This can lead to the induction of apoptosis and inhibition of tumor growth .

Antiviral Activity

Triazoles have shown potential as antiviral agents. They can act as inhibitors of viral replication by targeting viral proteases or integrases, which are enzymes necessary for the viral life cycle. This makes them promising candidates for the development of new antiviral drugs .

Anti-inflammatory and Analgesic Effects

Due to their ability to modulate the production of pro-inflammatory cytokines and mediators, triazole derivatives can exhibit anti-inflammatory and analgesic properties. They may inhibit the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response .

Antidepressant and Anxiolytic Uses

Some triazole compounds have been used in the treatment of depression and anxiety. They can act on the central nervous system by modulating neurotransmitter levels or binding to specific receptors, which can help alleviate symptoms of these disorders .

Antidiabetic Applications

Triazole derivatives can also be explored for their antidiabetic effects. They may act by influencing the insulin signaling pathway or by inhibiting enzymes like α-glucosidase, which is involved in carbohydrate digestion and glucose absorption, thus helping to regulate blood sugar levels .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar triazolopyridines . Additionally, further studies could focus on optimizing its synthesis process .

properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-12-16(18(26)24-14-7-3-4-8-15(14)27-2)17(13-6-5-9-20-10-13)25-19(23-12)21-11-22-25/h3-12,16-17H,1-2H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFQWIJLQXAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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